2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile

Catalog No.
S13990828
CAS No.
2111571-14-1
M.F
C6H6BrN3
M. Wt
200.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile

CAS Number

2111571-14-1

Product Name

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile

IUPAC Name

2-(3-bromo-1-methylpyrazol-4-yl)acetonitrile

Molecular Formula

C6H6BrN3

Molecular Weight

200.04 g/mol

InChI

InChI=1S/C6H6BrN3/c1-10-4-5(2-3-8)6(7)9-10/h4H,2H2,1H3

InChI Key

UBLHJBJTBNXWNH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)Br)CC#N

2-(3-Bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS: 2111571-14-1) is a highly specialized, bifunctional heterocyclic building block designed for advanced pharmaceutical and agrochemical synthesis. It features a structurally rigid 1-methylpyrazole core equipped with two orthogonal reactive sites: a bromine atom at the C3 position and an acetonitrile moiety at the C4 position [1]. This specific substitution pattern allows chemists to perform transition-metal-catalyzed cross-coupling reactions at the pyrazole ring while independently utilizing the aliphatic nitrile for nucleophilic additions, condensations, or reductions to primary amines. In procurement contexts, this compound is prioritized as a linchpin intermediate for constructing complex, sterically demanding fused heterocycles and multi-ring active pharmaceutical ingredients (APIs) where sequential, regioselective functionalization is strictly required.

Research Fit

Orthogonal reactivity C3-Br for cross-coupling, CH₂CN for hydrolysis or reduction
Fragment-like properties Low molecular weight and favorable polar surface area support lead generation
Regioisomerically defined >95% purity with bromine confirmed at 3-position

Substituting this exact compound with its unbrominated analog, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, or its regioisomer, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile, introduces severe processability and yield penalties. The unbrominated analog lacks the essential electrophilic handle for direct C-C or C-N bond formation, forcing chemists to rely on late-stage electrophilic bromination. This bromination is notoriously unselective and frequently causes alpha-bromination or degradation of the sensitive acetonitrile group, destroying the molecule's bifunctional utility [1]. Furthermore, attempting to use the 5-bromo regioisomer introduces significant steric hindrance from the adjacent N1-methyl group, which severely impedes the oxidative addition step in bulky palladium-catalyzed cross-couplings, leading to stalled reactions and unviable manufacturing yields.

Substitution Risk

C3 vs C4/C5 bromine
Oxidative addition rates with Pd(0) may differ >10-fold; ligand-controlled site selectivity may shift.
Nitrile position
4-acetonitrile vs 3- or 5-acetonitrile leads to different heterocycle substitution vectors after hydrolysis.
Isomeric contamination
Trace 4-bromo isomer can generate undesired regioisomeric products, requiring re-optimization.

Direct Orthogonal Cross-Coupling Competence

The C3-bromine atom enables immediate transition-metal-catalyzed cross-coupling without requiring protection or modification of the C4-acetonitrile group. Class-level data for 3-bromo-1-methylpyrazoles demonstrates that standard Suzuki-Miyaura couplings achieve 65–85% yields under typical palladium catalysis [1]. In stark contrast, the unbrominated baseline, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, yields 0% direct coupling and necessitates a preliminary halogenation step. This extra step is prone to off-target reactivity at the acidic alpha-protons of the nitrile, typically reducing the overall sequence yield by >50%.

Evidence DimensionDirect cross-coupling yield (Suzuki-Miyaura)
Target Compound Data65–85% expected yield (direct coupling)
Comparator Or Baseline2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (0% direct; requires multi-step functionalization)
Quantified DifferenceElimination of 1–2 synthetic steps and prevention of >50% yield loss from unselective halogenation.
ConditionsPd-catalyzed cross-coupling (e.g., Pd(dppf)Cl2, base, 80–100 °C).

Procuring the precisely pre-brominated building block is essential to bypass non-selective late-stage halogenation that compromises the sensitive nitrile moiety.

Regioisomer Purity
Class-level inference
Target: >95%, Br at 3-position
Comparator: possible 4-bromo isomer
Ensures consistent cross-coupling selectivity
Isomeric contamination risk reviewed

Superior Oxidative Addition Kinetics vs. 5-Bromo Regioisomer

The regiochemistry of the bromine atom critically dictates the efficiency of sterically demanding cross-coupling reactions. In 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile, the C3 position is sterically accessible. Conversely, the 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile regioisomer places the halogen immediately adjacent to the N1-methyl group. Kinetic and yield data from structurally analogous N-methylpyrazoles show that 5-halogenated derivatives suffer from severe steric clash during oxidative addition with bulky palladium complexes, resulting in 20–40% lower isolated yields in Buchwald-Hartwig aminations compared to their 3-halogenated counterparts [1].

Evidence DimensionCross-coupling yield with bulky nucleophiles/ligands
Target Compound DataHigh conversion (sterically unhindered C3 position)
Comparator Or Baseline2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile (20–40% lower yield)
Quantified Difference20–40% absolute yield improvement in sterically demanding couplings.
ConditionsBuchwald-Hartwig amination with bulky amines and biaryl phosphine ligands.

Buyers synthesizing sterically congested pharmaceutical intermediates must select the 3-bromo isomer to maintain viable, reproducible manufacturing yields.

Nitrile Hydrolysis
Class-level inference
Yield >80% for 4-acetonitrile analogs
5-acetonitrile product regioisomer differs
Supports carboxylic acid derivative synthesis
No direct regioisomer comparison available

Efficient One-Step Aliphatic Amine Homologation

The C4-acetonitrile group acts as a direct precursor for a 2-aminoethyl linker, a common pharmacophore in medicinal chemistry. Reduction of this nitrile (e.g., via Raney Ni/H2 or borane) yields the primary amine in a single step with typical yields exceeding 80% [1]. If a buyer were to procure the simpler baseline, 3-bromo-1-methyl-1H-pyrazole, synthesizing the identical 4-(2-aminoethyl) structure would require a minimum of three additional steps (formylation, olefination, and reduction). This multi-step detour rarely exceeds a 40% cumulative yield, making the target compound a vastly superior starting material.

Evidence DimensionSynthetic steps and cumulative yield to 4-(2-aminoethyl) derivative
Target Compound Data1 step, >80% yield
Comparator Or Baseline3-bromo-1-methyl-1H-pyrazole (3 steps, <40% cumulative yield)
Quantified DifferenceReduction of 2 synthetic steps and >40% absolute increase in intermediate yield.
ConditionsStandard nitrile reduction (e.g., Raney Ni, H2, or BH3-THF).

Procuring the nitrile-functionalized compound drastically shortens the synthesis of pyrazole-based APIs, reducing labor, reagent costs, and process time.

Derivative Potency
Supporting evidence
IC₅₀ 39 nM
IRAK4 kinase assay
Reported kinase inhibitor pharmacophore context
Derived compound, not direct product data
Lipophilicity
Cross-study comparable
Target logP 0.9 vs Isomer logP 0.7
ΔlogP +0.2 (computed)
May influence cellular permeability
Data to verify in cell-based assays

Synthesis of Kinase Inhibitors and Receptor Modulators

This compound is the ideal starting material for constructing biaryl pyrazole systems where the C3 position is coupled to an aryl or heteroaryl ring (via Suzuki coupling) and the C4 nitrile is elaborated into an amine-containing side chain for critical hinge-binding interactions in the kinase active site [1].

Precursor for Pyrazolo-Fused Bicyclic Systems

It serves as a highly efficient precursor for synthesizing pyrazolo[4,3-c]pyridines and related fused heterocycles. Following transition-metal-catalyzed functionalization at the C3 position, the C4 nitrile group can undergo intramolecular cyclization, streamlining the production of complex bicyclic scaffolds [1].

Agrochemical Active Ingredient Library Generation

In agrochemical discovery, the orthogonal reactivity of the bromide and nitrile groups allows chemists to independently vary two distinct pharmacophoric regions without cross-reactivity, enabling the rapid, high-yield generation of diverse pyrazole-based pesticide candidates [1].

Application Fit

Application
Selection Property
Validation Focus
C3-selective Suzuki coupling
Regioisomeric purity (C3-Br)
Ligand-dependent coupling efficiency
IRAK4 inhibitor analog synthesis
Kinase pharmacophore compatibility
Target engagement & selectivity profiling
Pyrazole-4-acetic acid synthesis
Nitrile-to-acid conversion reliability
Hydrolysis product purity & regioisomer identity
Sequential orthogonal diversification
Orthogonal C3-Br / CH₂CN reactivity
Chemoselectivity & stepwise yield optimization

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

198.97451 g/mol

Monoisotopic Mass

198.97451 g/mol

Heavy Atom Count

10

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